molecular formula C12H7Cl2NOS B1519000 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one CAS No. 1000932-44-4

3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one

Cat. No. B1519000
M. Wt: 284.2 g/mol
InChI Key: VQOZUGCMJDJWLK-VOTSOKGWSA-N
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Description

“3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones gave ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones resulted in ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(2,4-Dichloro-1,3-thiazol-5-yl)ethanamine, have been reported. It has a molecular weight of 197.09 g/mol and is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

  • 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one and related compounds have been the subject of extensive spectroscopic and quantum chemical analyses. These studies include the recording and analysis of FT-IR and FT-Raman spectra, which provide insights into the molecular structure and vibrational characteristics of these compounds (Jayasudha, Balachandran, & Narayana, 2020).

Antimicrobial and Antifungal Activity

  • Research has shown that derivatives of 3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one possess significant antimicrobial and antifungal properties. These properties have been evaluated through in vitro antimicrobial testing, revealing the potential of these compounds in the development of new antibacterial and antifungal agents (Mistry, Desai, & Desai, 2016).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the interaction of these compounds with various biological targets. These studies help in predicting the biological activity and potential therapeutic applications of these compounds. The interactions with specific proteins, hydrogen bonds, and binding energies are crucial for their biological functions (Viji et al., 2020).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of derivatives of this compound have been a focal point of research. Techniques like NMR, LCMS, and X-ray diffraction have been employed to elucidate their molecular structures, which is vital for understanding their chemical properties and potential applications (Salian, Narayana, & Sarojini, 2017).

Computational and Theoretical Chemistry

  • Computational methods, including density functional theory (DFT), have been used to study these compounds. These methods allow for the prediction of electronic structures, molecular orbitals, and reactivity descriptors, contributing to a deeper understanding of their chemical behavior and potential reactivity (Ling et al., 2008).

Potential Pharmaceutical Applications

  • The unique properties of these compounds, especially their antimicrobial activity, have drawn attention to their potential use in pharmaceutical applications. Their ability to inhibit various microorganisms suggests possible roles in developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Future Directions

The future directions for research on “3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Thiazole derivatives have shown a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, these compounds could be promising candidates for the development of new therapeutic agents.

properties

IUPAC Name

(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NOS/c13-11-10(17-12(14)15-11)7-6-9(16)8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZUGCMJDJWLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichloro-1,3-thiazol-5-yl)-1-phenyl-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VN Kotlyar, PA Pushkarev, VD Orlov… - Chemistry of …, 2010 - Springer
The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in …
Number of citations: 16 link.springer.com

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